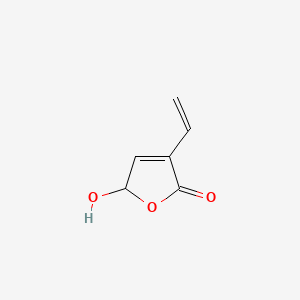

5-Hydroxy-3-vinyl-2(5H)-furanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxy-3-vinyl-2(5H)-furanone, also known as this compound, is a useful research compound. Its molecular formula is C6H6O3 and its molecular weight is 126.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Applications in Food Industry

Flavoring Agent and Preservative:

One of the primary applications of 5-hydroxy-3-vinyl-2(5H)-furanone is as a flavoring agent and natural preservative in the food industry. Its antimicrobial properties make it effective in inhibiting microbial growth, thereby extending the shelf life of food products. The compound has been noted for its flavor-enhancing capabilities, which can improve the sensory attributes of various food items .

Pharmaceutical Applications

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for pharmaceutical applications. It has shown potential as an inhibitor of human synovial phospholipase A2, which is involved in inflammatory processes. This characteristic positions it as a potential therapeutic agent for conditions associated with inflammation .

Synergistic Effects with Antibiotics:

Studies have demonstrated that derivatives of this compound can enhance the efficacy of traditional antibiotics. For instance, when combined with aminoglycosides like gentamicin and amikacin, these derivatives have shown to significantly increase antimicrobial activity against resistant strains of bacteria, suggesting potential use in developing new antibiotic therapies .

Biochemical Research

Reactivity Studies:

The compound's reactivity with various nucleophiles and electrophiles has been extensively studied. These interactions are crucial for understanding its biological functions and potential therapeutic uses. For example, studies have explored how this compound interacts with amino acids and other biomolecules, providing insights into its role in biochemical pathways.

Comparative Analysis of Related Compounds

The following table highlights some compounds structurally related to this compound, emphasizing their unique properties and applications:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Hydroxy-4-methyl-2(5H)-furanone | Methyl substitution at position 4 | Exhibits distinct flavor profile; used in food industry |

| 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | Chlorine substitutions | Known for potential carcinogenic effects |

| 2(5H)-Furanone | Simplest form of furanone | Basic structure without additional functional groups |

The uniqueness of this compound lies in its specific combination of hydroxyl and vinyl groups, imparting distinctive chemical reactivity and biological activity compared to other furanones.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of synthesized derivatives against various Gram-positive bacteria. The results indicated that certain derivatives had comparable efficacy to established antimicrobials like vancomycin, showcasing their potential as alternative therapeutic agents . -

Food Preservation:

In food science research, this compound was tested as a natural preservative in meat products. Results showed significant reductions in microbial load over extended storage periods, supporting its application as a safe alternative to synthetic preservatives.

化学反应分析

Cyclization and Ring-Opening Reactions

The compound participates in cyclization reactions under acidic conditions. For example, heating alkyl β-formylcrotonates with dilute hydrochloric acid induces cyclization to form 5-hydroxy-4-methyl-2(5H)-furanone derivatives . This process involves the elimination of methanol and subsequent ring closure (Scheme 1) .

Key Conditions:

-

Reagent: Dilute HCl (3–10% aqueous)

-

Temperature: 90–110°C

-

Time: 0.5–3 hours

In contrast, basic conditions (pH > 9) promote ring-chain tautomerism, leading to hydration and isomerization into succinic acid .

Substitution Reactions

The hydroxyl group at position 5 and the vinyl group at position 3 serve as reactive sites for nucleophilic and electrophilic substitutions:

Halogenation

Reaction with halogenating agents (e.g., SOCl₂, HBr) substitutes the hydroxyl group:

-

Chlorination: Using thionyl chloride and ZnCl₂ yields 3,4,5-trichloro-2(5H)-furanone (46–52% yield) .

-

Bromination: Gaseous HBr in glacial acetic acid produces 5-bromo-3,4-dichloro-2(5H)-furanone as the major product (42% yield) .

Amine Reactions

The compound reacts with amines to form substituted derivatives. For instance, interaction with 2-mercaptoethanol in acetone generates substitution products at the C4 carbon, which further condense to form fused heterocycles .

Polymerization

5-Hydroxy-3-vinyl-2(5H)-furanone undergoes spontaneous polymerization at room temperature, forming amorphous polymers . This process is accelerated by heat or light, limiting its stability in storage.

Esterification and Functionalization

The hydroxyl group can be esterified using acyl chlorides or anhydrides. For example, reaction with acetic anhydride produces 5-acetoxy derivatives, enhancing lipophilicity for pharmaceutical applications .

Interaction with Organophosphorus Reagents

The compound reacts with tributylphosphine to form phosphonium salts, which hydrolyze to phosphine oxides (Scheme 2) . Trimethoxyphosphite substitutes at the C4 position, yielding phosphonate derivatives under basic conditions .

Biological Interactions

Although beyond pure chemical reactions, this compound inhibits human synovial phospholipase A₂ (IC₅₀ = 1.2 µM) and suppresses platelet aggregation . These effects arise from its interaction with biomolecular targets, likely through covalent or hydrogen-bonding mechanisms.

The reactivity of this compound is governed by its electron-deficient furanone ring and substituent dynamics. Its applications span synthetic chemistry (e.g., heterocycle synthesis) and biomedicine (e.g., enzyme inhibition), though stability challenges due to polymerization necessitate careful handling.

属性

CAS 编号 |

3734-60-9 |

|---|---|

分子式 |

C6H6O3 |

分子量 |

126.11 g/mol |

IUPAC 名称 |

4-ethenyl-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H6O3/c1-2-4-3-5(7)9-6(4)8/h2-3,5,7H,1H2 |

InChI 键 |

RQZSMDBBVOOYQY-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(OC1=O)O |

规范 SMILES |

C=CC1=CC(OC1=O)O |

同义词 |

5-hydroxy-3-vinyl-2(5H)-furanone 5-OH-3-vinyl-2-furanone |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。